Aqueous pKa: Pentakis(trifluoromethyl)phenol vs. Pentafluorophenol & Phenol
Pentakis(trifluoromethyl)phenol exhibits an aqueous pKa of 1.32, compared to 5.5 for pentafluorophenol and 9.95 for phenol, representing a 10,000‑fold and >100‑million‑fold increase in acidity, respectively [1]. This extreme acidity arises from the cumulative electron‑withdrawing effect of five trifluoromethyl groups [1].
| Evidence Dimension | Aqueous pKa (acidity) |
|---|---|
| Target Compound Data | 1.32 |
| Comparator Or Baseline | Pentafluorophenol (pKa 5.5); Phenol (pKa 9.95) |
| Quantified Difference | ΔpKa = 4.18 (vs. pentafluorophenol); ΔpKa = 8.63 (vs. phenol) |
| Conditions | pKa determined experimentally in water at 25°C |
Why This Matters
The dramatically lower pKa enables protonation of very weak bases and facilitates the generation of superacidic media, distinguishing it from less‑acidic fluorinated phenols.
- [1] Kütt, A., Movchun, V., Rodima, T., Dansauer, T., Rusanov, E. B., Leito, I., ... & Kolomeitsev, A. A. (2008). Pentakis(trifluoromethyl)phenyl, a sterically crowded and electron-withdrawing group: synthesis and acidity of pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline. The Journal of Organic Chemistry, 73(7), 2607-2620. View Source
